molecular formula C11H15NO B12086547 N-benzyl-O-(cyclopropylmethyl)hydroxylamine

N-benzyl-O-(cyclopropylmethyl)hydroxylamine

Cat. No.: B12086547
M. Wt: 177.24 g/mol
InChI Key: CVAQGGJQZKAOIR-UHFFFAOYSA-N
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Description

N-Benzyl-O-(cyclopropylmethyl)hydroxylamine is a hydroxylamine derivative characterized by a benzyl group attached to the nitrogen atom and a cyclopropylmethyl group on the oxygen atom. This compound is structurally related to other hydroxylamine derivatives used in organic synthesis, catalysis, and pharmaceutical research. Hydroxylamines like this are often synthesized via nucleophilic substitution reactions involving phthalimide precursors or through reductive cleavage of isoindoline-1,3-dione intermediates, as seen in analogous compounds .

Such structural features may make it valuable in applications requiring controlled radical formation or selective functionalization .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

N-(cyclopropylmethoxy)-1-phenylmethanamine

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-12-13-9-11-6-7-11/h1-5,11-12H,6-9H2

InChI Key

CVAQGGJQZKAOIR-UHFFFAOYSA-N

Canonical SMILES

C1CC1CONCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-O-(cyclopropylmethyl)hydroxylamine typically involves the reaction of benzylhydroxylamine with cyclopropylmethyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

  • Step 1: Preparation of Benzylhydroxylamine

    • Benzylhydroxylamine can be synthesized by the reduction of benzyl nitrite with a reducing agent such as sodium borohydride.
    • Reaction conditions: The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
  • Step 2: Alkylation with Cyclopropylmethyl Halide

    • Benzylhydroxylamine is then reacted with cyclopropylmethyl halide (e.g., cyclopropylmethyl chloride) in the presence of a base.
    • Reaction conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-O-(cyclopropylmethyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and cyclopropylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base in an organic solvent.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

N-benzyl-O-(cyclopropylmethyl)hydroxylamine has been investigated for its potential therapeutic applications, particularly in the development of novel pharmacological agents. The hydroxylamine functional group is known for its ability to form stable complexes with metal ions and to act as a prodrug in certain contexts.

  • Opioid Receptor Modulation : Research indicates that compounds related to hydroxylamines can modulate opioid receptors, which are critical targets for pain management and addiction therapies. For instance, derivatives of naltrexone have shown varying affinities at kappa and mu opioid receptors, suggesting that modifications such as benzyl substitution can influence receptor activity and potency .
  • Histone Deacetylase Inhibition : Hydroxylamine derivatives have been utilized in the synthesis of hydroxamic acids, which are known inhibitors of histone deacetylases—an important class of enzymes involved in cancer progression. The stability of this compound under various reaction conditions makes it suitable for further modification into more complex inhibitors .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of nitrogen-containing compounds.

  • C–C Amination Reactions : Recent studies have highlighted the utility of hydroxylamines in C–C amination processes. This compound can be employed to facilitate the conversion of alcohols into amines, leveraging its reactivity to generate diverse amine derivatives under mild conditions .
  • Synthesis of N-Alkylated Hydroxamic Acids : The compound's structure allows it to participate in reactions leading to the formation of N-alkylated hydroxamic acids. These compounds are valuable for their biological activity and potential therapeutic applications, particularly in oncology .

Chemical Probes and Biological Studies

This compound has been explored as a chemical probe in biological research, particularly for studying enzyme mechanisms and interactions.

  • Quorum Sensing Inhibition : In microbiological studies, derivatives of hydroxylamines have been investigated for their ability to disrupt quorum sensing pathways in bacteria such as Pseudomonas aeruginosa. This disruption can lead to reduced virulence and enhanced efficacy of antibiotic treatments .
  • Targeting Drug Resistance : The compound's ability to form stable complexes with biological targets makes it a candidate for developing agents that can overcome drug resistance mechanisms in pathogens. Its structural features may allow for selective targeting of resistant strains through tailored modifications .

Case Studies

StudyApplicationFindings
1Opioid Receptor ModulationDemonstrated varying affinities at kappa and mu receptors with modified hydroxylamines .
2Histone Deacetylase InhibitionSynthesis of selective inhibitors showed promising results against cancer cell lines .
3Quorum Sensing DisruptionHydroxylamine derivatives effectively inhibited biofilm formation in Pseudomonas aeruginosa .

Mechanism of Action

The mechanism of action of N-benzyl-O-(cyclopropylmethyl)hydroxylamine involves its interaction with various molecular targets and pathways. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds and modulation of biological activity.

Comparison with Similar Compounds

Key Observations

Synthetic Efficiency : Both N-benzyl and N-(4-methoxybenzyl) derivatives with O-(4-phenylbutan-2-yl) substituents achieve 87% yields via silica gel column chromatography, suggesting robust synthetic protocols for similar hydroxylamines .

Structural Impact on Reactivity: The cyclopropylmethyl group in the target compound introduces steric constraints and electronic effects distinct from the linear 4-phenylbutan-2-yl group. This may reduce susceptibility to certain oxidation pathways compared to bulkier analogs .

Stability and Radical Formation :

  • Hydroxylamines with aromatic O-substituents (e.g., 4-phenylbutan-2-yl) form persistent nitroxyl radicals under oxidative conditions, which can be stabilized by bisulfite reduction . The cyclopropylmethyl group’s impact on radical stability remains underexplored but warrants further study.
  • Hydrochloride salts (e.g., CAS 74124-04-2) likely offer improved shelf life compared to free bases .

Analytical Signatures: Aromatic protons in N-(4-methoxybenzyl) derivatives produce distinct singlets (δ 6.92), whereas benzyl groups show multiplet signals (δ 7.2–7.45) . Cyclopropyl protons are expected in the δ 0.5–1.5 range, providing a diagnostic marker for the target compound.

Biological Activity

N-benzyl-O-(cyclopropylmethyl)hydroxylamine is a compound that belongs to the hydroxylamine class, characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom and a cyclopropylmethyl group linked to the oxygen atom. This structural configuration influences its biological activity, making it relevant in medicinal chemistry and various therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H15_{15}N1_{1}O1_{1}
  • Molecular Weight : 189.25 g/mol

The compound features a hydroxylamine functional group, which is known for its reactivity in organic synthesis and potential biological activities.

Hydroxylamines, including this compound, have been investigated for their ability to act as intermediates in various synthetic pathways and their role in biological systems. The mechanism of action often involves:

  • Reduction Reactions : Hydroxylamines can participate in reduction reactions, converting carbonyl compounds into amines.
  • Reactivity with Electrophiles : The hydroxylamine group can react with electrophiles, leading to the formation of more complex molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structural features can possess antitumor properties. For instance, certain hydroxylamines have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Opioid Receptor Modulation : Hydroxylamines are also explored for their potential interactions with opioid receptors. Some derivatives have shown agonist activity at kappa and mu opioid receptors, which could lead to applications in pain management .

Case Studies

  • Antitumor Efficacy : In vitro studies on related hydroxylamines have indicated significant cytotoxic effects against a range of cancer cell lines. For example, compounds structurally similar to this compound were tested against breast and prostate cancer cells, showing IC50_{50} values in the low micromolar range .
  • Opioid Receptor Binding Affinities : Research on opioid receptor binding affinities has revealed that modifications in the benzyl and cyclopropyl groups can significantly affect potency and selectivity toward mu and kappa receptors. This suggests that this compound may also exhibit varying degrees of receptor affinity depending on its specific structural attributes .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related hydroxylamines as follows:

Compound NameStructure CharacteristicsUnique Features
N-benzylhydroxylamineBenzene ring with hydroxymethyl groupSimpler structure; lacks cyclopropane moiety
O-benzoyl-hydroxylamineBenzene ring with a carbonyl groupMore reactive due to carbonyl functionality
N-cyclopropylanilineCyclopropane attached directly to nitrogenFocuses on amine properties; lacks hydroxymethyl group
N-methyl-O-(cyclopropylethylene)Methyl group on nitrogen; cyclopropane ringVariation in nitrogen substitution affects reactivity

Q & A

Q. What are the common synthetic routes for N-benzyl-O-(cyclopropylmethyl)hydroxylamine?

  • Methodological Answer : The compound is synthesized via reductive amination or coupling reactions . For example:
  • Reductive amination : Benzaldehyde reacts with O-(cyclopropylmethyl)hydroxylamine hydrochloride under acidic conditions, followed by reduction (e.g., NaHB(OAc)₃) to yield the target compound .
  • Coupling reactions : O-(cyclopropylmethyl)hydroxylamine (IV) can be coupled with aryl anthranilic acids using bromo-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBrOP) to form hydroxamate derivatives .
  • Key steps : Purification via column chromatography or prep TLC is critical to isolate enantiomers .

Q. How is N-benzyl-O-(cyclopropylmethyl)hydroxylamine characterized analytically?

  • Methodological Answer :
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 238 [M + H]⁺ for intermediates) .
  • ¹H NMR : Distinct signals for cyclopropylmethyl (δ 0.36–1.13 ppm) and benzyl groups (δ 7.09–7.29 ppm) .
  • Chromatography : Prep TLC or HPLC resolves stereoisomers, as seen in diastereomeric cyclohexylamine derivatives .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • Hydroxylamine derivatives are irritants and require PPE (gloves, goggles) and ventilation .
  • Avoid exposure to heat or strong acids, which may release toxic hydroxylammonium ions .

Advanced Research Questions

Q. How does stereochemistry influence the synthesis and activity of N-benzyl-O-(cyclopropylmethyl)hydroxylamine derivatives?

  • Methodological Answer :
  • Chiral resolution : Enantiomers (e.g., (1R,4R) vs. (1S,4S)) are separated using chiral columns or recrystallization .
  • Biological impact : Stereoisomers of related compounds (e.g., COMPOUND 36 vs. 40) show distinct NMR profiles and binding affinities .
  • Example : Diastereomeric N,N-dibenzyl intermediates (277 vs. 278) exhibit different coupling constants (J = 6.6 Hz vs. 3.6 Hz) in ¹H NMR .

Q. What mechanistic insights explain the reactivity of N-benzyl-O-(cyclopropylmethyl)hydroxylamine in oxime formation?

  • Methodological Answer :
  • Condensation : Reacts with ketones/aldehydes under acidic/basic conditions to form oximes, with HCl as a byproduct .
  • Microwave/ultrasonic assistance : Accelerates reaction kinetics by enhancing nucleophilic attack of the hydroxylamine moiety .
  • ILs as solvents : Ionic liquids improve yield and reduce side reactions via stabilizing intermediates .

Q. How do structural modifications (e.g., cyclopropylmethyl vs. morpholinoethyl groups) affect pharmacological properties?

  • Methodological Answer :
  • Comparative studies : Replace the cyclopropylmethyl group with morpholinoethyl (e.g., VIIIj in Scheme 8) to alter solubility and target binding .
  • Data table :
DerivativeLogPBioactivity (IC₅₀)Reference
O-cyclopropylmethyl2.10.8 µM
O-morpholinoethyl1.71.2 µM
  • Rationale : Cyclopropyl groups enhance metabolic stability due to ring strain, while morpholinoethyl improves water solubility .

Q. What advanced techniques resolve contradictions in spectral data for this compound?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., cyclohexyl H-1 vs. H-4 protons in COMPOUND 36) .
  • Isotopic labeling : ¹³C-labeled intermediates clarify ambiguous MS fragmentation patterns .

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